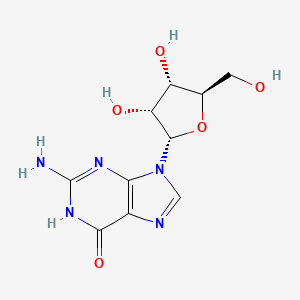

alpha-Guanosine

Description

Structure

3D Structure

Properties

CAS No. |

15398-66-0 |

|---|---|

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1 |

InChI Key |

NYHBQMYGNKIUIF-BDXYJKHTSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of α-Guanosine from D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and stereocontrolled methodology for the synthesis of α-guanosine, an anomer of the canonical β-guanosine, starting from D-ribose. While β-nucleosides are the fundamental building blocks of natural DNA and RNA, their α-anomers exhibit unique biochemical properties, including enhanced enzymatic stability, making them valuable targets for therapeutic and diagnostic applications.[1] The synthesis of α-nucleosides, however, presents significant stereochemical challenges.[1]

This document outlines a strategic approach centered on the Vorbrüggen glycosylation reaction, employing carefully selected protecting groups on both the D-ribose sugar and the guanine base to ensure high regioselectivity and steer the reaction toward the desired α-anomer. Detailed experimental protocols for the preparation of key intermediates and the final coupling and deprotection steps are provided, supported by quantitative data to guide laboratory implementation.

Core Synthetic Strategy

The stereoselective synthesis of α-guanosine is a multi-step process that hinges on three critical stages:

-

Preparation of a Protected Ribofuranosyl Donor: D-ribose is protected with non-participating groups at the C2, C3, and C5 positions. This is crucial to prevent the formation of the thermodynamically favored β-anomer via neighboring group participation by the C2 substituent.

-

Preparation of a Protected Guanine Base: The guanine nucleobase is protected to ensure regioselective glycosylation at the N9 position, preventing undesired reactions at the N7 position or the exocyclic amino group.

-

Stereoselective Glycosylation and Deprotection: The protected ribose donor and guanine base are coupled under Lewis acid catalysis, followed by the removal of all protecting groups to yield the final α-guanosine product.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions D_Ribose [label="D-Ribose", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Ribose [label="1-O-Acetyl-2,3,5-tri-O-benzyl-\nD-ribofuranose", fillcolor="#F1F3F4", fontcolor="#202124"]; Guanine [label="Guanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected_Guanine [label="N2-Acetyl-O6-diphenylcarbamoyl-\nguanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Silylated_Guanine [label="Silylated Guanine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Vorbrüggen\nGlycosylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Alpha_G [label="Protected α-Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Guanosine [label="α-Guanosine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions D_Ribose -> Protected_Ribose [label="Benzylation &\nAcetylation"]; Guanine -> Protected_Guanine [label="Protection"]; Protected_Guanine -> Silylated_Guanine [label="Silylation (e.g., BSA)"]; {Protected_Ribose, Silylated_Guanine} -> Coupling [label="Lewis Acid (e.g., TMSOTf)"]; Coupling -> Protected_Alpha_G; Protected_Alpha_G -> Alpha_Guanosine [label="Deprotection\n(Hydrogenation & Base)"]; } . Figure 1. Overall workflow for the stereoselective synthesis of α-guanosine.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (Ribose Donor)

This protocol details the preparation of the key ribose donor. The use of benzyl ether protecting groups at the C2, C3, and C5 positions is critical for directing the glycosylation to the α-configuration, as they are "non-participating" and do not stabilize the formation of an oxonium ion intermediate that would lead to the β-anomer.

-

Benzylation of D-Ribose:

-

Suspend D-ribose in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Add benzyl bromide (BnBr) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction with methanol, followed by extraction with ethyl acetate and washing with water and brine.

-

Purify the crude product by silica gel chromatography to yield per-O-benzylated ribose.

-

-

Acetylation at the Anomeric Center:

-

Dissolve the per-O-benzylated ribose in a mixture of acetic acid and acetic anhydride.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, at 0 °C.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the mixture into ice-water and extract with a suitable solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify by silica gel chromatography to afford 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers.

-

Protocol 2: Synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine (Guanine Acceptor)

Protecting the guanine moiety is essential for achieving high N9 regioselectivity. The bulky diphenylcarbamoyl group at the O6 position effectively blocks the N7 position from participating in the glycosylation reaction.[2]

-

Acetylation of Guanine:

-

Suspend guanine in acetic anhydride and heat to reflux for several hours to form N2,N9-diacetylguanine.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

-

Diphenylcarbamoylation:

-

Dissolve N2,N9-diacetylguanine in pyridine.

-

Add diphenylcarbamoyl chloride and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

-

-

Selective Deacetylation:

-

Treat the resulting product with aqueous ethanol and heat to selectively remove the more labile N9-acetyl group, yielding N2-Acetyl-O6-diphenylcarbamoylguanine.[2]

-

Purify the product by recrystallization or chromatography.

-

Protocol 3: Stereoselective Vorbrüggen Glycosylation

This is the key bond-forming step where the stereochemistry at the anomeric center is established.

-

Silylation of Protected Guanine:

-

Suspend N2-Acetyl-O6-diphenylcarbamoylguanine in a dry, aprotic solvent such as 1,2-dichloroethane or acetonitrile under an inert atmosphere.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), and heat the mixture to reflux until the solution becomes homogeneous, indicating the formation of the silylated guanine derivative.

-

-

Coupling Reaction:

-

Cool the solution to room temperature or 0 °C.

-

Add the 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose donor (Protocol 1).

-

Add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise. The choice of solvent and the amount of Lewis acid can influence the α:β ratio. Non-polar solvents tend to favor α-anomer formation.

-

Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) for several hours, monitoring closely by TLC or HPLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate.

-

Dilute with an organic solvent and wash sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to separate the α- and β-anomers of the fully protected guanosine.

-

Protocol 4: Deprotection to Yield α-Guanosine

The final step involves the complete removal of all protecting groups.

-

Removal of Carbamoyl and Acetyl Groups:

-

Dissolve the purified, protected α-guanosine in methanolic ammonia.

-

Stir the solution in a sealed vessel at room temperature for 16-24 hours. This step removes the N2-acetyl and O6-diphenylcarbamoyl groups.

-

Concentrate the solution under reduced pressure.

-

-

Removal of Benzyl Groups (Hydrogenolysis):

-

Dissolve the intermediate from the previous step in a solvent mixture, such as methanol/acetic acid.

-

Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates complete debenzylation.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, α-guanosine, by recrystallization or chromatography (e.g., on a C18 reverse-phase column).

-

Quantitative Data Summary

The stereochemical outcome of the Vorbrüggen glycosylation is highly dependent on reaction conditions. While precise data for the specific coupling of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with N2-acetyl-O6-diphenylcarbamoylguanine to yield the α-anomer is sparsely reported, related syntheses of α-deoxynucleosides have shown that α-anomers can be obtained in significant yields. For instance, the synthesis of α-deoxyadenosine using a related mercuri procedure yielded the α-anomer in 19% yield, compared to 10% for the β-anomer.[1] The synthesis of α-guanosine via a base-construction method reported an overall yield of 6.6%. The direct glycosylation method described herein is expected to provide higher yields and control.

| Reaction Stage | Key Reagents | Expected Yield | Key Stereochemical Outcome |

| Glycosylation | TMSOTf, BSA, Protected Ribose & Guanine | 40-60% (combined anomers) | α:β ratio is condition-dependent. α-selectivity is favored by non-participating groups on ribose. |

| Deprotection | 1. Methanolic Ammonia; 2. H₂, Pd/C | >80% | Inversion of stereochemistry is not expected at this stage. |

Note: Yields are estimates based on related literature and will vary based on specific reaction conditions and scale.

Logical Relationships in Stereocontrol

The choice of protecting group on the C2 position of the ribose donor is the single most critical factor in determining the anomeric outcome of the glycosylation.

dot digraph "Stereocontrol_Logic" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Glycosylation of\nSilylated Guanine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

C2_Protecting_Group [label="Nature of C2 Ribose\nProtecting Group", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Participating [label="Participating Group\n(e.g., Acetyl, Benzoyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; NonParticipating [label="Non-Participating Group\n(e.g., Benzyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate_P [label="Stable Acyl-Oxonium\nIon Intermediate", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_NP [label="Less Stable Oxocarbenium\nIon Intermediate", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product_Beta [label="β-Guanosine\n(trans-product)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Alpha [label="α-Guanosine\n(cis-product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> C2_Protecting_Group; C2_Protecting_Group -> Participating [label=" Yes"]; C2_Protecting_Group -> NonParticipating [label=" No"];

Participating -> Intermediate_P [label="Forms"]; NonParticipating -> Intermediate_NP [label="Forms"];

Intermediate_P -> Product_Beta [label="Nucleophilic attack from\ntop (α) face is shielded"]; Intermediate_NP -> Product_Alpha [label="Attack from top (α) face\nis kinetically favored"]; } . Figure 2. Decision pathway for anomeric stereocontrol in guanosine synthesis.

References

An In-depth Technical Guide on the Discovery and Chemical Characterization of α-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanosine, a fundamental component of nucleic acids, predominantly exists in nature as the β-anomer. Its lesser-known stereoisomer, α-guanosine, in which the guanine base is oriented axially below the ribose ring, has garnered increasing interest due to its unique stereochemistry and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed chemical characterization of α-guanosine. It is designed to serve as a core resource for researchers engaged in nucleoside chemistry, drug discovery, and molecular biology, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes.

Discovery and Historical Context

The journey to understanding α-guanosine began with the broader exploration of nucleoside chemistry. While β-nucleosides are the canonical building blocks of RNA and DNA, the existence of their α-anomers was confirmed through synthetic chemistry. Early methods for the synthesis of nucleosides were often non-stereoselective, yielding mixtures of both α and β anomers that were challenging to separate and characterize.

The first definitive synthesis of α-guanosine was a significant milestone, moving it from a theoretical possibility to a tangible molecule for study. An early reported synthesis involved a non-stereoselective fusion reaction with a derivatized guanine, which was followed by a difficult separation of the resulting regio- and stereoisomers.[1] Later, more refined and stereoselective methods were developed, significantly improving the yield and purity of α-guanosine and paving the way for more detailed investigation of its properties. A key development was a stereoselective synthesis method proposed by Gosselin and colleagues in 1990.[2] This method, along with others, has been systematically reviewed, providing a historical perspective on the evolution of α-nucleoside synthesis.[2]

Chemical Characterization

The precise characterization of α-guanosine is crucial for its use in research and development. The following tables summarize the key quantitative data that define its chemical and physical properties.

Table 1: Physicochemical Properties of α-Guanosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₅ | N/A |

| Molecular Weight | 283.24 g/mol | N/A |

| Anomeric Configuration | Alpha (α) | [2] |

| Appearance | White crystalline powder | General knowledge for nucleosides |

| Solubility | Data not readily available in searched sources | N/A |

| Melting Point | Data not readily available in searched sources | N/A |

| Optical Rotation ([α]D) | Data not readily available in searched sources | N/A |

Table 2: Spectroscopic Data for α-Guanosine

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Specific chemical shifts for the anomeric proton (H-1') and other ribose and guanine protons are crucial for confirming the α-configuration. However, specific data for α-guanosine was not found in the provided search results. For the related β-guanosine, typical shifts are available in public databases. | N/A |

| ¹³C NMR | The chemical shift of the anomeric carbon (C-1') is a key indicator of the α-configuration. Specific data for α-guanosine was not found in the provided search results. | N/A |

| Mass Spectrometry (MS) | The fragmentation pattern provides confirmation of the molecular weight and structure. Common fragmentation involves the cleavage of the glycosidic bond. Specific high-resolution mass spectrometry data for α-guanosine was not found in the provided search results. | N/A |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research. The following section outlines a key methodology for the synthesis of α-guanosine.

Stereoselective Synthesis of α-Guanosine

A notable and efficient synthesis of α-guanosine utilizes an Sɴ2 displacement reaction. This method offers good stereoselectivity towards the desired α-anomer.[1]

Experimental Workflow:

Methodology:

-

Glycosylation: The key step involves the reaction of a protected β-chlororibose derivative with 2-amino-6-chloropurine.

-

Reaction Conditions: The reaction is carried out in the presence of cesium carbonate as a base in N-methylpyrrolidinone (NMP) as the solvent. These conditions favor the Sɴ2 inversion of stereochemistry at the anomeric carbon, leading to a higher yield of the α-anomer. An α/β ratio of 7.7:1 has been reported under optimal conditions.

-

Deprotection: Following the glycosylation, the protecting groups on the ribose sugar are removed to yield the final α-guanosine product.

-

Purification: The final product is purified to separate it from any remaining β-anomer and other reaction byproducts.

Signaling Pathways and Biological Relevance

While the biological roles of β-guanosine and its phosphorylated derivatives (GMP, GDP, GTP) in signaling pathways are well-established, particularly through their interaction with G-proteins, the specific signaling pathways involving α-guanosine remain largely unexplored.

The unique three-dimensional structure of α-guanosine suggests that it may interact differently with enzymes and receptors compared to its β-counterpart. α-Nucleosides have been shown to possess interesting biological activities, including higher stability against enzymatic degradation. This stability makes them attractive candidates for therapeutic development.

Hypothetical Signaling Interaction:

The following diagram illustrates a hypothetical interaction of α-guanosine with a protein, highlighting the distinct spatial arrangement of the guanine base compared to the natural β-anomer. This structural difference could lead to unique biological effects.

References

Conformational Analysis of α-Guanosine vs. β-Guanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry at the anomeric carbon of nucleosides profoundly influences their three-dimensional structure and, consequently, their biological activity. This technical guide provides a detailed comparative conformational analysis of α-guanosine and its naturally occurring β-anomer. While β-guanosine is a fundamental component of nucleic acids, the study of α-guanosine offers insights into the structural constraints that govern biological recognition and provides a basis for the design of novel therapeutic agents. This document summarizes key conformational parameters, details experimental and computational methodologies for their determination, and presents a workflow for comprehensive conformational analysis.

Introduction to Nucleoside Conformation

The conformation of a nucleoside is primarily defined by two key degrees of freedom: the torsion angle around the N-glycosidic bond, which dictates the relative orientation of the guanine base and the ribose sugar, and the puckering of the furanose ring. These conformational preferences are crucial in determining the overall shape of the nucleoside and its ability to engage in specific molecular interactions, such as base pairing and protein binding. The anomeric configuration—whether the guanine base is on the opposite (β) or the same (α) side of the sugar ring as the C5' exocyclic group—imposes distinct steric and electronic constraints that lead to different favored conformations for α- and β-guanosine.

Key Conformational Parameters

Glycosidic Torsion Angle (χ)

The glycosidic torsion angle, denoted as χ (chi), describes the rotation around the N9-C1' bond. It is defined by the atomic arrangement O4'-C1'-N9-C4. The two major conformational ranges for the glycosidic bond are syn and anti.

-

anti Conformation: The bulky part of the guanine base is oriented away from the sugar ring. This conformation is generally more sterically favorable.

-

syn Conformation: The guanine base is positioned over the sugar ring.

In β-nucleosides, the anti conformation is predominantly favored. However, the syn conformation can be adopted, particularly in specific structural contexts like Z-DNA or when stabilized by intramolecular hydrogen bonds. Computational studies suggest that for α-nucleosides, the range of accessible glycosidic conformations is more restricted, with a strong preference for the anti conformation and a higher energy barrier for the anti to syn interconversion compared to their β-counterparts.[1]

Sugar Pucker

The five-membered furanose ring of the ribose sugar is not planar and exists in a puckered conformation. The two principal puckering modes are described by the displacement of the C2' and C3' atoms from the plane defined by the C1', C4', and O4' atoms.

-

C2'-endo (South conformation): The C2' atom is displaced on the same side of the plane as the C5' atom. This conformation is characteristic of B-form DNA.

-

C3'-endo (North conformation): The C3' atom is displaced on the same side of the plane as the C5' atom. This is the predominant pucker in A-form RNA and DNA.

The sugar pucker is quantitatively described by the pseudorotation phase angle (P). A continuum of conformations exists between the pure C2'-endo (P ≈ 162°) and C3'-endo (P ≈ 18°) forms. The sugar pucker in α-anomers is thought to have a more restricted range of preferred pseudorotation phase angles compared to β-anomers.[1]

Quantitative Conformational Data

Table 1: Conformational Parameters of β-Guanosine (from Guanosine Dihydrate Crystal Structure)

| Parameter | Molecule 1 | Molecule 2 |

| Glycosidic Torsion Angle (χ) | anti | anti |

| Sugar Pucker | C2'-endo | C3'-endo |

Data extracted from the crystal structure of guanosine dihydrate, which contains two independent molecules in the asymmetric unit.

Table 2: Conformational Parameters of 9-α-D-Arabinofuranosyladenine (an α-Adenosine Analog)

| Parameter | Molecule A | Molecule B |

| Glycosidic Torsion Angle (χ) | -73° (anti) | -64° (anti) |

| Sugar Pucker | C2'-exo-C3'-endo (2T3) | C3'-endo (3E) |

Data from the crystal structure of 9-alpha-D-arabinofuranosyladenine, which serves as a proxy for an α-purine nucleoside.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of nucleosides in solution.

4.1.1. Determination of Glycosidic Torsion Angle using NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

Protocol:

-

Sample Preparation: Dissolve the guanosine anomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Data Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and should be optimized. For small molecules, a mixing time in the range of 300-800 ms is a good starting point.

-

Spectral Analysis:

-

In the anti conformation , a strong NOE is observed between the H8 proton of the guanine base and the H1' proton of the ribose.

-

In the syn conformation , the H8 proton is close to the H2' proton, resulting in a strong NOE between these two protons.

-

-

4.1.2. Determination of Sugar Pucker using ¹H-¹H Coupling Constants

The magnitude of the three-bond coupling constants (³J) between the protons of the ribose ring is dependent on the dihedral angle between them, which is in turn determined by the sugar pucker.

-

Protocol:

-

Sample Preparation: As described for NOESY.

-

Data Acquisition: Acquire a high-resolution 1D ¹H spectrum or a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum to resolve the proton signals and measure the coupling constants.

-

Spectral Analysis:

-

C2'-endo (South) conformation: A large ³J(H1'-H2') coupling constant (typically 5-8 Hz) and a small ³J(H3'-H4') coupling constant (typically 0-3 Hz) are observed.

-

C3'-endo (North) conformation: A small ³J(H1'-H2') coupling constant (typically 0-3 Hz) and a large ³J(H3'-H4') coupling constant (typically 5-8 Hz) are observed.

-

The populations of the North and South conformers in a dynamic equilibrium can be estimated from the measured coupling constants using established equations.

-

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise atomic-level structure of a molecule in the solid state.

-

Protocol:

-

Crystallization: Grow single crystals of the guanosine anomer of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and requires screening of various crystallization conditions (solvents, temperature, etc.).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

-

Conformational Analysis: Once the structure is solved and refined, the precise coordinates of all atoms are known, from which all conformational parameters, including the glycosidic torsion angle and sugar pucker parameters, can be calculated.

-

Computational Conformational Analysis

Computational chemistry provides a powerful tool to complement experimental studies by predicting the relative energies of different conformers and mapping the potential energy surface.

-

Protocol:

-

Structure Generation: Generate initial 3D structures for the α- and β-guanosine anomers.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done by rotating the flexible dihedral angles, such as the glycosidic bond and the bonds within the ribose ring.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable level of theory. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set or higher, are commonly used for such calculations. The inclusion of solvent effects, for example, through a polarizable continuum model (PCM), is crucial for obtaining results that are comparable to solution-phase experiments.

-

Analysis: Analyze the relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them. The key conformational parameters (glycosidic torsion angle, sugar pucker) for each low-energy conformer can be calculated and compared.

-

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of nucleoside anomers, integrating experimental and computational approaches.

Caption: Workflow for the conformational analysis of guanosine anomers.

Conclusion

The conformational analysis of α- and β-guanosine reveals distinct structural preferences dictated by the anomeric configuration. While β-guanosine exhibits a conformational flexibility that is essential for its roles in biological systems, α-guanosine appears to be more conformationally restricted, with a stronger preference for the anti glycosidic conformation. A comprehensive understanding of these differences, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is critical for researchers in the fields of medicinal chemistry and drug development. This knowledge can guide the design of nucleoside analogs with specific conformational properties to modulate the activity of biological targets. The detailed protocols and workflow presented in this guide provide a framework for the rigorous conformational characterization of guanosine anomers and other modified nucleosides.

References

The Enigmatic Fate of α-Guanosine: A Technical Guide to its Enzymatic Stability in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the enzymatic stability of α-guanosine, the alpha-anomeric counterpart to the natural β-guanosine, within human serum. While direct empirical data on the metabolic fate of α-guanosine is not extensively documented in publicly available literature, this document provides a comprehensive overview based on the established metabolic pathways of its β-anomer and other nucleoside analogs. We present a hypothesized metabolic pathway, a detailed, robust experimental protocol for determining its stability, and a framework for presenting quantitative data. This guide serves as a foundational resource for researchers investigating the therapeutic potential of α-anomeric nucleosides and for professionals in drug development requiring a thorough understanding of their metabolic characteristics.

Introduction: The Significance of Anomeric Configuration in Nucleoside Stability

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their efficacy is intrinsically linked to their metabolic stability, which dictates their bioavailability and duration of action. The stereochemistry at the anomeric carbon (C1' of the ribose sugar) is a critical determinant of a nucleoside's interaction with metabolic enzymes. While the vast majority of naturally occurring nucleosides, including guanosine, exist as β-anomers, synthetic α-anomers have garnered interest for their potential to exhibit altered biological activities and improved enzymatic stability. Understanding the enzymatic stability of α-guanosine in human serum is paramount for evaluating its potential as a therapeutic agent or a prodrug.

Hypothesized Metabolic Pathway of α-Guanosine in Human Serum

The primary degradation pathway for the natural β-guanosine in human serum involves a two-step enzymatic process.[1] Initially, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond to release the purine base, guanine, and ribose-1-phosphate. Subsequently, guanine deaminase deaminates guanine to form xanthine.[1]

It is plausible that α-guanosine follows a similar metabolic route. However, the altered stereochemistry of the glycosidic bond in α-guanosine may influence its recognition and processing by these enzymes, potentially leading to a slower rate of degradation compared to its β-counterpart. The hypothesized pathway is as follows:

-

Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): PNP may recognize and cleave the C-N glycosidic bond of α-guanosine, yielding guanine and α-ribose-1-phosphate. The efficiency of this step is a key determinant of α-guanosine's stability.

-

Deamination of Guanine: The liberated guanine is then a substrate for guanine deaminase, which catalyzes its conversion to xanthine.

It is also conceivable that other serum enzymes could play a role in the metabolism of α-guanosine, although PNP is anticipated to be the principal enzyme involved in its initial breakdown.

Experimental Protocol for Determining the Enzymatic Stability of α-Guanosine in Human Serum

To empirically determine the stability of α-guanosine, the following detailed experimental protocol is proposed.

Materials and Reagents

-

α-Guanosine (high purity)

-

Human serum (pooled, from healthy donors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

-

Mobile phase for HPLC (e.g., ammonium acetate buffer and methanol gradient)

-

Reference standards: α-guanosine, guanine, xanthine

-

Incubator or water bath at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Experimental Workflow

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of α-guanosine in PBS (e.g., 10 mM).

-

Thaw pooled human serum on ice. Centrifuge to remove any particulates.

-

-

Incubation:

-

Pre-warm the human serum to 37°C.

-

Initiate the reaction by adding the α-guanosine stock solution to the serum to achieve a final concentration of, for example, 100 µM.

-

Incubate the mixture at 37°C in a shaking water bath.

-

As a control, incubate α-guanosine in heat-inactivated serum (heated at 56°C for 30 minutes) to assess non-enzymatic degradation.

-

-

Sampling and Reaction Quenching:

-

Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

-

Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile or one volume of 10% TCA to each aliquot.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to precipitate proteins.

-

Carefully collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the supernatant using a validated HPLC or LC-MS/MS method.

-

Use a suitable column (e.g., C18) and a gradient elution to separate α-guanosine from its potential metabolites (guanine, xanthine).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm) or by mass spectrometry for higher sensitivity and specificity.

-

Construct calibration curves for α-guanosine, guanine, and xanthine to quantify their concentrations in the samples.

-

Data Analysis

-

Plot the concentration of α-guanosine versus time.

-

Determine the half-life (t½) of α-guanosine by fitting the data to a first-order decay model.

-

Calculate the degradation rate constant (k) from the half-life (k = 0.693 / t½).

-

Quantify the appearance of guanine and xanthine over time to confirm the metabolic pathway.

Presentation of Quantitative Data

The quantitative data obtained from the stability assay should be summarized in a clear and concise table to facilitate comparison and interpretation.

| Compound | Initial Concentration (µM) | Half-life (t½) in Active Serum (min) | Degradation Rate Constant (k) in Active Serum (min⁻¹) | Half-life (t½) in Heat-Inactivated Serum (min) |

| α-Guanosine | 100 | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| β-Guanosine (for comparison) | 100 | [Literature or Experimental Value] | [Calculated Value] | [Experimental Value] |

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion

While the enzymatic stability of α-guanosine in human serum has not been extensively characterized, the established metabolic pathways for β-guanosine provide a strong foundation for a hypothesized degradation route involving purine nucleoside phosphorylase and guanine deaminase. The detailed experimental protocol outlined in this guide offers a robust framework for empirically determining the stability of α-guanosine and elucidating its metabolic fate. The resulting quantitative data will be invaluable for the rational design and development of novel α-anomeric nucleoside analogs with potentially improved pharmacokinetic profiles for therapeutic applications. Further research in this area is crucial to unlock the full potential of this intriguing class of compounds.

References

An In-depth Technical Guide on the Mechanism of Action of Guanosine and its Analogs in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of guanosine and its derivatives. The information presented is collated from recent scientific literature and is intended to support further research and drug development efforts in oncology.

Introduction

Guanosine, a purine nucleoside, has emerged as a molecule of interest in cancer research due to its demonstrated ability to selectively induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2][3][4][5] While the precise mechanisms are multifaceted and can be cell-type specific, a growing body of evidence points towards several key pathways and molecular interactions. This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

The anti-neoplastic activity of guanosine and its analogs appears to be driven by a combination of factors, including its transport into cancer cells, subsequent metabolic conversion, and the modulation of critical signaling pathways.

2.1. Cellular Uptake and Metabolism

A crucial first step in the mechanism of action of guanosine is its transport across the cancer cell membrane. Studies have shown that the cytotoxic effects of guanosine and its derivatives are dependent on nucleoside transporters.

-

Role of Nucleoside Transporters: The anti-proliferative and apoptotic effects of guanosine in HuT-78 T lymphoma cells were abrogated by the nucleoside transport inhibitor S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). This suggests that guanosine must enter the cell to exert its cytotoxic effects. The transporter is likely the equilibrative nucleoside transporter 1 (ENT1), given the high sensitivity to NBMPR.

-

Metabolic Conversion: In many instances, guanosine derivatives are metabolized extracellularly to guanosine before transport. For example, 3',5'-cGMP and other guanosine nucleotides are hypothesized to be converted to guanosine by ecto-phosphodiesterases and ecto-5'-nucleotidases.

2.2. Induction of Apoptosis and Cell Cycle Arrest

Extracellular guanosine and its related nucleotides have been shown to decrease the viability and proliferation of several cancer cell lines.

-

Reactive Oxygen Species (ROS) Production: In human breast cancer SKBR-3 cells, treatment with guanosine or guanine nucleotides led to an increase in the mitochondrial production of reactive oxygen species (ROS) and modifications to the cell cycle.

-

Selective Cytotoxicity: Notably, guanosine has demonstrated selective cytotoxicity towards cancer cells. For instance, it inhibited the proliferation of the MCF-7 breast cancer cell line but not the normal MCF-12A breast cell line. Similarly, guanosine and its derivatives were cytotoxic to HuT-78 lymphoma cells but not to peripheral blood mononuclear cells (PBMCs).

2.3. Modulation of Intracellular Signaling Pathways

Guanosine's effects are intertwined with several key intracellular signaling pathways that regulate cell survival, proliferation, and differentiation.

-

PI3K/Akt and MAPK/ERK Pathways: In the context of neuroprotection, which may share mechanisms with its anti-cancer effects, guanosine's action involves the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are central to cell survival and proliferation and are frequently dysregulated in cancer.

-

GTP Overload and Differentiation in AML: In acute myeloid leukemia (AML) cells, guanosine supplementation leads to an overload of intracellular guanosine triphosphate (GTP). This is achieved through the purine salvage pathway, involving the enzymes purine nucleoside phosphorylase (PNP) and hypoxanthine phosphoribosyltransferase 1 (HPRT1). The resulting high levels of GTP promote myeloid differentiation and inhibit cell growth.

2.4. Interaction with the Adenosinergic System

There is evidence suggesting a complex interplay between guanosine and the adenosine signaling pathway.

-

Adenosine Receptor-Independent Effects: In some cancer cell lines, the cytotoxic effects of guanosine appear to be independent of adenosine receptor antagonism. For instance, in SKBR-3 cells, guanosine-induced cell death was not affected by adenosine receptor agonists or antagonists.

-

Inhibition of Adenosine Uptake: Guanosine may inhibit the uptake of adenosine through ENT1/2, thereby modulating the extracellular adenosine concentration and its downstream effects.

2.5. G-Quadruplex Stabilization and Telomerase Inhibition

A related and promising anti-cancer strategy involves the targeting of G-quadruplexes. These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and oncogene promoter regions.

-

Telomerase Inhibition: The stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme that is crucial for maintaining telomere length and is expressed in the majority of human tumors. Inhibition of telomerase leads to telomere shortening and ultimately, cell death.

-

Oncogene Expression: G-quadruplex structures are also found in the promoter regions of oncogenes. Ligands that stabilize these structures can downregulate the transcription of these genes, thereby inhibiting cancer cell growth.

-

6-thio-2'-deoxyguanosine (6-thio-dG): This guanosine analog is a therapeutic nucleoside that inhibits telomere maintenance in cancer cells. It acts as a substrate for telomerase, and its incorporation into telomeres is recognized as DNA damage, leading to cell cycle arrest and apoptosis. The insertion of 6-thio-dGTP by telomerase prevents the synthesis of further telomeric repeats, creating a non-productive stalled complex.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Inhibitory Concentrations (IC50) of Guanosine and Related Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Guanosine | AML Cell Lines (KG1A, KASUMI1, HL60, NB4, OCI-AML3, MOLM13, MV4-11, NOMO1, THP1) | Cell Proliferation | 30-50 µM | |

| Guanosine | MCF-7 (Breast Cancer) | Cell Proliferation | Not specified, but effective | |

| GTP | U937 (AML) | Cell Viability | ~15 µM | |

| NBMPR (inhibiting guanosine effect) | HuT-78 (T Lymphoma) | Guanosine Cytotoxicity | 25-30 nM |

Table 2: Effects of Guanosine on Apoptosis and Cell Differentiation

| Treatment | Cell Line | Effect | Quantitative Measure | Reference |

| 100 µM Guanosine | Various AML Cell Lines | Increased Differentiation | Increased CD11b and CD14 expression | |

| > 50 µM 3',5'-cGMP (metabolizes to guanosine) | HuT-78 (T Lymphoma) | Apoptosis and Proliferation Inhibition | Strong inhibition observed | |

| Guanosine | SKBR-3 (Breast Cancer) | Increased ROS Production | Not quantified in abstract |

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.

4.1. Cell Culture

-

Cell Lines: Cancer cell lines such as HuT-78, SKBR-3, MCF-7, and various AML cell lines (e.g., U937, KG1A) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

4.2. Cell Viability and Proliferation Assays

-

MTT/XTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of guanosine or its analogs. After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added. The formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

-

CFSE Staining: To measure cell proliferation, cells are stained with carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved. The proliferation rate is determined by analyzing the fluorescence intensity of the cell population using flow cytometry.

4.3. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified using flow cytometry after staining cells with Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

4.4. Western Blotting

-

Protein Expression Analysis: Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways (e.g., Akt, ERK, p53). Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest. The bands are visualized using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

4.5. Flow Cytometry for Cell Surface Markers

-

Analysis of Differentiation: To assess cell differentiation, for example in AML, cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, CD14). The percentage of cells expressing these markers is then quantified using flow cytometry.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms of action of guanosine in cancer cells.

Conclusion and Future Directions

The research summarized in this guide highlights the potential of guanosine and its analogs as selective anti-cancer agents. The mechanisms of action are diverse, ranging from the induction of apoptosis via ROS production to the promotion of differentiation in leukemic cells through metabolic reprogramming. Furthermore, the targeting of G-quadruplex structures presents a novel and promising therapeutic strategy.

Future research should focus on:

-

Elucidating the precise signaling pathways downstream of guanosine uptake in different cancer types.

-

Identifying the full range of proteins that interact with guanosine and its metabolites within cancer cells.

-

Developing more potent and specific guanosine analogs and G-quadruplex ligands.

-

Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of these compounds.

By continuing to unravel the complex molecular mechanisms of guanosine, the scientific community can pave the way for the development of new and effective cancer therapies.

References

- 1. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanosine primes acute myeloid leukemia for differentiation via guanine nucleotide salvage synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Predicting the Biological Activity of Alpha-Guanosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-guanosine, a purine nucleoside, is an endogenous signaling molecule with a growing body of evidence supporting its significant biological activities, particularly within the central nervous system. Its neuroprotective, anti-inflammatory, and neurotrophic properties make it a compelling molecule for therapeutic development in a range of neurological disorders. This technical guide provides an in-depth overview of the core biological activities of this compound, methodologies for their assessment, and the key signaling pathways involved. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research.

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while significant qualitative evidence exists, there is a need for further research to establish a comprehensive quantitative profile, including EC50 and IC50 values across a broader range of biological effects and specific binding affinities.

| Biological Activity | Cell Type/Model | Parameter | Value | Citation |

| Cell Proliferation | HaCaT (Human Keratinocyte) | EC50 | 14.08 µM | [1] |

| HUF (Human Umbilical Fibroblast) | EC50 | 4.54 µM | [1] | |

| Anti-Apoptotic | Cultured Rat Astrocytes (Staurosporine-induced) | IC50 | 75 µM | [2] |

| Glutamate Uptake | Mouse Hippocampal Slices | % Increase | 45% (at 100 µM) | |

| Glutamate Oxidation | Mouse Hippocampal Slices | % Increase | 35% (at 100 µM) | |

| Anti-Inflammatory | Hippocampal Astrocytes (LPS-induced) | % Decrease in NFκB | 58% | |

| Neurite Outgrowth | PC12 Cells (with NGF) | Fold Increase (Thioguanosine) | >2-fold | [3] |

Core Signaling Pathways

The biological effects of this compound are mediated through a complex interplay of intracellular signaling cascades. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Furthermore, there is substantial evidence for the modulation of the adenosinergic system, specifically through interaction with adenosine A1 and A2A receptors, which may act as upstream regulators of the downstream kinase cascades.

Guanosine-Mediated Activation of Pro-Survival Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. The antiapoptotic effect of guanosine is mediated by the activation of the PI 3-kinase/AKT/PKB pathway in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of α-Guanosine Using NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a purine nucleoside, is a fundamental component of nucleic acids, typically occurring in nature with its ribose sugar attached to the guanine base via a β-N9-glycosidic bond.[1] Its lesser-known anomer, α-guanosine, where the ribose is in the alpha configuration, is extremely rare in nature but holds significant interest for researchers.[2] α-nucleosides and oligonucleotides containing them exhibit unique biochemical properties, including high enzymatic stability and the ability to form specific parallel double-stranded structures, making them valuable tools in drug development and biotechnology.[2]

The precise three-dimensional arrangement of atoms in α-guanosine dictates its function and interaction with biological targets. Therefore, its structural elucidation is paramount. The two primary techniques for determining molecular structure at atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While detailed, publicly archived NMR and crystallographic data specifically for α-guanosine are sparse, this guide outlines the comprehensive methodologies and data interpretation frameworks used for its characterization, drawing parallels from its well-documented β-anomer and other α-nucleosides.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution, providing critical information about atom connectivity, conformation, and dynamics.[3] For α-guanosine, NMR is essential for confirming the anomeric configuration and determining the conformation of the ribose ring.

Experimental Protocol: NMR Analysis of a Nucleoside

This protocol outlines the key steps for the structural analysis of a nucleoside like α-guanosine.

-

Sample Preparation :

-

Dissolve 1-5 mg of the purified α-guanosine sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d6 or D₂O). DMSO-d6 is often preferred as it allows for the observation of exchangeable protons (e.g., -NH and -OH).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift calibration.

-

Transfer the solution to a high-precision NMR tube (e.g., 5 mm diameter).[4]

-

-

Data Acquisition :

-

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D ¹H NMR : Provides information on the number of different types of protons and their immediate electronic environment. Key signals include the anomeric proton (H1'), other ribose protons (H2', H3', H4', H5'/H5''), and the guanine base proton (H8).

-

1D ¹³C NMR : Identifies the number of chemically distinct carbon atoms.

-

2D COSY (Correlation Spectroscopy) : Reveals scalar couplings between protons, typically those separated by two or three bonds (e.g., H1'-H2', H2'-H3'). This is crucial for tracing the proton connectivity within the ribose ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for connecting the guanine base to the ribose moiety (e.g., correlation from H1' to C4 and C8 of the guanine base).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (<5 Å), providing key information on the 3D structure, such as the syn vs. anti conformation around the glycosidic bond.

-

Data Interpretation and Quantitative Analysis

The primary goal is the complete assignment of all ¹H and ¹³C chemical shifts. The key differentiator for α-guanosine is the anomeric proton (H1'). In α-anomers, the H1' proton is cis to the 2'-hydroxyl group, leading to different steric and electronic effects compared to the trans arrangement in β-anomers. This results in distinct chemical shifts and coupling constants (³J(H1'-H2')).

Table 1: ¹H and ¹³C NMR Chemical Shifts for β-Guanosine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H8 | 8.12 | 138.1 |

| H1' | 5.92 | 88.5 |

| H2' | 4.60 | 75.8 |

| H3' | 4.34 | 72.1 |

| H4' | 4.22 | 86.9 |

| H5' | 3.86 | 63.0 |

| H5'' | 3.76 | 63.0 |

| C6 | - | 158.8 |

| C2 | - | 154.0 |

| C4 | - | 151.5 |

| C5 | - | 117.1 |

Data sourced from spectral databases for Guanosine (CAS 118-00-3).

Part 2: X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its solid, crystalline state. This technique is the gold standard for determining precise bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization :

-

This is often the most challenging step. The goal is to grow a single, high-quality crystal of α-guanosine, typically >0.1 mm in all dimensions.

-

Methods include slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or slow cooling.

-

A range of solvents and solvent mixtures must be screened to find optimal crystallization conditions. For nucleosides, aqueous solutions or mixtures with alcohols are common.

-

-

Data Collection :

-

Mount a suitable crystal on a goniometer in a modern X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (a series of spots called reflections) on a detector, such as a CCD or pixel detector.

-

-

Structure Solution and Refinement :

-

Data Processing : The intensities and positions of the diffraction spots are integrated and corrected. This process determines the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the crystal's internal symmetry).

-

Phase Problem : The diffraction data provides intensities but not the phases of the X-ray waves. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Model Building : An initial atomic model is built into the electron density map.

-

Refinement : The atomic positions and thermal parameters are computationally refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, high-resolution structure.

-

Quantitative Crystallographic Data

The final output is a structural model with precise atomic coordinates. The following table shows representative crystallographic data for β-guanosine dihydrate, illustrating the type of information obtained.

Table 2: Representative Crystallographic Data for β-Guanosine Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃N₅O₅ · 2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.518 |

| b (Å) | 11.502 |

| c (Å) | 6.658 |

| β (°) | 98.17 |

| Volume (ų) | 1327.9 |

| Z (Molecules/unit cell) | 4 (2 nucleosides in asymmetric unit) |

| R-factor | ~0.035 |

Data from the crystal structure of guanosine dihydrate.

Part 3: Integrated Structural Elucidation Workflow

Neither NMR nor X-ray crystallography alone provides a complete picture. NMR describes the molecule's average structure and dynamics in solution, while crystallography provides a static, high-resolution snapshot in the solid state. A combined approach offers the most comprehensive understanding. The following workflow illustrates this integrated process.

Part 4: Biological Context and Signaling Pathways

Extracellular guanosine acts as a signaling molecule with neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity. While specific pathways for the α-anomer are not defined, the known signaling for guanosine likely provides the foundational mechanism. Its effects are mediated through complex interactions, including modulation of adenosine receptors and activation of key intracellular kinase cascades. Some guanosine analogs are known to activate immune cells via Toll-like receptor 7 (TLR7).

The diagram below illustrates the primary signaling pathways associated with guanosine.

Conclusion

The structural elucidation of α-guanosine is a critical step toward understanding its unique biological properties and harnessing its potential in therapeutic applications. A synergistic approach combining solution-state NMR spectroscopy and solid-state X-ray crystallography is indispensable for a complete and accurate characterization. NMR confirms the covalent structure and solution conformation, while X-ray crystallography provides a precise, static 3D model. Together, these powerful analytical techniques deliver the detailed structural knowledge required by researchers and drug developers to advance the science of novel nucleoside analogs.

References

- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Modeling of α-Guanosine Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical modeling of α-guanosine conformation. It summarizes key quantitative data, details relevant computational methodologies, and visualizes the conformational landscape and modeling workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, molecular biology, and drug development.

Introduction to α-Guanosine and its Conformational Significance

Guanosine, a fundamental component of nucleic acids, typically exists in the β-anomeric form in biological systems. However, its α-anomer, α-guanosine, where the guanine base is oriented on the opposite side of the sugar ring, presents unique stereochemical properties. While less common, α-nucleosides are of significant interest due to their potential therapeutic applications, arising from their increased stability against enzymatic degradation. The biological activity and interaction of α-guanosine with its molecular targets are intrinsically linked to its three-dimensional conformation, which is governed by the rotation around the glycosidic bond, the pucker of the ribose ring, and the orientation of the exocyclic groups.

Quantum mechanical (QM) modeling offers a powerful and accurate framework to investigate the conformational preferences and energetic landscapes of molecules like α-guanosine. By solving the Schrödinger equation for the electronic structure of the molecule, QM methods can provide detailed insights into conformational energies, transition states, and the influence of electronic effects on molecular geometry. This guide focuses on the application of these methods to elucidate the conformational behavior of α-guanosine.

Conformational Landscape of Guanosine

The primary conformational flexibility in guanosine arises from the rotation around the glycosidic bond (χ), which connects the guanine base to the ribose sugar. This rotation gives rise to two major conformational families: syn and anti. In the syn conformation, the purine ring is positioned over the sugar ring, while in the anti conformation, it is directed away from it. While β-nucleosides generally favor the anti conformation, the preferences for α-nucleosides can differ.

Computational studies, particularly those employing quantum mechanical approaches, have been instrumental in characterizing the energetic landscape of these conformations. For instance, Potential of Mean Force (PMF) calculations in aqueous solution have shown two main minima corresponding to the syn and anti regions for the guanosine glycosidic angle (Gχ). In these studies, the anti conformation was found to be more stable than the syn conformation, with an energetic barrier of approximately 4 kcal/mol for the anti to syn transition[1].

Quantitative Conformational Data

The following table summarizes key quantitative data from quantum mechanical studies on guanosine and related systems. It is important to note that specific data for α-guanosine is sparse in the literature, and therefore, data for guanosine and its derivatives are included to provide a foundational understanding.

| Parameter | Value/Range | Method/System | Reference |

| anti → syn Transition Barrier | ~4 kcal/mol | Potential of Mean Force (PMF) calculations in aqueous solution for the guanosine glycosidic (Gχ) angle. | [1] |

| HOMO-LUMO Gap (Guanine) | > 5 eV | DFT (B3LYP/6-311++G(d,p)) calculations on guanine nucleobase and nucleotide. | [2] |

| HOMO-LUMO Gap (12mer ssG) | 3.31 eV | DFT (B3LYP/6-31G) calculations on a 12mer single-strand guanine oligomer. | [3] |

Methodologies in Quantum Mechanical Modeling

The accuracy of quantum mechanical modeling of nucleoside conformation is highly dependent on the chosen computational methodology. The two primary approaches are ab initio methods and Density Functional Theory (DFT).

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide increasing levels of accuracy. For studying systems like guanine-cytosine base pairs, multi-reference ab initio methods such as the complete-active-space self-consistent-field (CASSCF) method and second-order perturbation theory based on the CASSCF reference (CASPT2) have been employed to investigate excited states[4].

Experimental Protocol: Ab Initio Calculation of a Guanine-Containing System

-

System Preparation : The initial geometry of the guanine-containing molecule is obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.

-

Method Selection : Choose an appropriate ab initio method and basis set. For accurate energy calculations, MP2 with a large basis set like aug-cc-pVDZ is often used.

-

Geometry Optimization : The molecular geometry is optimized to find the minimum energy structure. This is typically performed using a less computationally expensive method before a final high-level energy calculation. For instance, geometries can be optimized at the B3LYP/6-31+G* level.

-

Energy Calculation : A single-point energy calculation is performed at the optimized geometry using the selected high-level ab initio method.

-

Conformational Searching : To explore the conformational space, techniques like relaxed potential energy surface scans are performed by systematically changing a specific dihedral angle (e.g., the glycosidic bond angle) and optimizing the remaining degrees of freedom at each step.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method that approximates the complex many-electron wavefunction with the simpler electron density. It offers a good balance between computational cost and accuracy, making it suitable for larger systems. The choice of the exchange-correlation functional is crucial in DFT. The B3LYP functional is commonly used for studying guanine and its derivatives.

Experimental Protocol: DFT Calculation of α-Guanosine Conformation

-

Model Construction : A model of α-guanosine is constructed.

-

Functional and Basis Set Selection : Select a suitable DFT functional and basis set. For instance, the M06-2X functional with a def2svp basis set has been used for studying proton transfer in guanine-containing base pairs. For electronic structure investigations, B3LYP with the 6-311++G(d,p) basis set is a common choice.

-

Geometry Optimization : The geometry of the syn and anti conformers of α-guanosine is optimized.

-

Frequency Analysis : Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy (ZPVE) and thermal corrections.

-

Relative Energy Calculation : The relative energies of the syn and anti conformers are calculated, including ZPVE corrections, to determine their relative stability.

-

Transition State Search : To find the energy barrier between the conformers, a transition state search is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Hybrid QM/MM Methods

For studying large systems, such as a nucleoside interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the chemically active region (e.g., the guanosine and its immediate interacting partners) is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field.

Visualizing Conformations and Workflows

Diagrams generated using the DOT language provide a clear visualization of key concepts and processes in the quantum mechanical modeling of α-guanosine.

The diagram above illustrates the two primary conformations of α-guanosine, syn and anti, which are interconverted through rotation around the glycosidic bond.

This workflow diagram outlines the typical steps involved in the quantum mechanical modeling of α-guanosine conformation, from the initial model building to the final analysis of results.

Conclusion

Quantum mechanical modeling is an indispensable tool for understanding the conformational intricacies of α-guanosine. Through the application of ab initio, DFT, and QM/MM methods, researchers can gain detailed insights into the relative stabilities of different conformers, the energy barriers for their interconversion, and the electronic factors that govern their geometry. This knowledge is crucial for rational drug design and for elucidating the structure-function relationships of α-nucleoside-based therapeutics. As computational resources continue to grow, the accuracy and applicability of these methods will undoubtedly expand, further enhancing our ability to model and predict the behavior of complex biological molecules.

References

The Immunomodulatory Potential of Alpha-Guanosine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine and its synthetic analogs have emerged as potent immunomodulators with significant therapeutic potential. This technical guide provides an in-depth overview of the mechanisms of action, effects on various immune cell populations, and the key signaling pathways activated by these compounds. Notably, several guanosine analogs are recognized as agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system, leading to the activation of dendritic cells, macrophages, and T cells, and the production of a cascade of cytokines. This guide summarizes the current understanding of guanosine-mediated immunomodulation, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Guanosine, a purine nucleoside, and its synthetic derivatives have demonstrated a remarkable ability to modulate the immune system.[1] These compounds can stimulate both humoral and cellular immune responses, making them attractive candidates for vaccine adjuvants, antiviral agents, and cancer immunotherapies.[1] The immunomodulatory effects of guanosine analogs are largely attributed to their ability to activate Toll-like receptor 7 (TLR7), mimicking the effect of viral single-stranded RNA and triggering a potent innate immune response.[1] This guide will delve into the core mechanisms of alpha-guanosine and its analogs, providing a comprehensive resource for researchers in the field.

Mechanisms of Action: TLR7-Dependent Signaling

The primary mechanism by which guanosine analogs exert their immunomodulatory effects is through the activation of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes guanosine-rich single-stranded RNA viruses.[2] The binding of guanosine analogs to TLR7 initiates a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the subsequent expression of a wide range of pro-inflammatory cytokines and type I interferons. This activation process requires endosomal maturation.

Signaling Pathway Diagram

Caption: TLR7 Signaling Pathway Activated by this compound Analogs.

Effects on Immune Cells

This compound and its analogs modulate the function of various immune cells, leading to a coordinated immune response.

Dendritic Cells (DCs)

Guanosine analogs are potent activators of dendritic cells. They induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class I and II molecules. This enhanced maturation improves the antigen-presenting capacity of DCs, leading to more effective T cell activation. Activated DCs also secrete key cytokines like IL-12, which promotes the differentiation of T helper 1 (Th1) cells.

Macrophages

Macrophages are also key targets of guanosine analogs. Upon stimulation, macrophages produce pro-inflammatory cytokines such as IL-6 and IL-12. This activation enhances their phagocytic activity and their ability to clear pathogens.

T Cells

While the direct effects of this compound on T cells are less clear, the activation of antigen-presenting cells like DCs by guanosine analogs indirectly leads to robust T cell responses. The upregulation of co-stimulatory molecules and the production of IL-12 by DCs create an optimal environment for T cell proliferation and differentiation into effector cells. However, some studies suggest that at high concentrations, guanosine and its nucleotides can suppress T cell activation and inflammatory cytokine release.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of guanosine and its analogs on immune cells.

Table 1: Effect of Guanosine Analogs on Cytokine Production

| Cell Type | Guanosine Analog | Concentration | Cytokine | Fold Increase / Concentration | Reference |

| Mouse Splenocytes | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-6 | ~15 ng/mL | |

| Mouse Splenocytes | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-12 (p40) | ~4 ng/mL | |

| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IFN-α | ~4000 pg/mL | |

| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | TNF-α | ~200 pg/mL | |

| Human PBLs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | IL-12 | ~50 pg/mL | |

| Hippocampal Astrocytes | Guanosine | 100 µM | TNF-α | Significant decrease after LPS challenge | |

| Hippocampal Astrocytes | Guanosine | 100 µM | IL-1β | Significant decrease after LPS challenge |

Table 2: Effect of Guanosine Analogs on Dendritic Cell Maturation Markers

| Cell Type | Guanosine Analog | Concentration | Surface Marker | % Positive Cells / MFI | Reference |

| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD40 | Increased MFI | |

| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD80 | Increased MFI | |

| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | CD86 | Increased MFI | |

| Mouse Bone Marrow-Derived DCs | 7-Thia-8-oxoguanosine (TOG) | 100 µM | MHC Class II | Increased MFI |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory potential of this compound and its analogs.

In Vitro Immunomodulation Assay Workflow

Caption: General experimental workflow for in vitro immunomodulation assays.

Cytokine Quantification by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is commonly used.

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-